X-396

Description

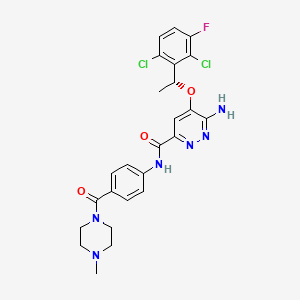

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGOSVDVDPBCY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365267-27-1 | |

| Record name | X-396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X-396 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | X-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Ensartinib (X-396) in ALK-Positive Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib (formerly X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of ensartinib, detailing its molecular interactions, effects on downstream signaling, and its efficacy against both wild-type and mutated forms of the ALK protein. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.

Molecular Target and Binding

The primary molecular target of ensartinib is the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[3] In a subset of NSCLC patients, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene. This results in the expression of an oncogenic EML4-ALK fusion protein with constitutive kinase activity.[4] This aberrant signaling drives uncontrolled cell proliferation and survival.[3][5]

Ensartinib exerts its therapeutic effect by binding to the ATP-binding pocket within the kinase domain of the ALK protein.[3] This competitive inhibition of ATP binding prevents the autophosphorylation and subsequent activation of ALK, thereby blocking its downstream signaling cascades.[3]

Inhibition of Downstream Signaling Pathways

The constitutive activation of the ALK fusion protein triggers several downstream signaling pathways critical for cancer cell growth and survival. Ensartinib effectively abrogates these signals. The key pathways inhibited by ensartinib include:

-

RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. By inhibiting ALK, ensartinib prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[3][6]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Ensartinib's inhibition of ALK leads to the suppression of PI3K activation and downstream signaling through AKT and mTOR.[3][6]

-

JAK/STAT Pathway: The STAT3 signaling pathway has also been implicated downstream of ALK. Ensartinib has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[7]

Below is a diagram illustrating the inhibition of ALK-mediated signaling by ensartinib.

Quantitative Data: In Vitro Potency

Ensartinib demonstrates potent inhibitory activity against wild-type ALK and a range of ALK mutations known to confer resistance to first-generation inhibitors like crizotinib. Furthermore, it exhibits activity against other oncogenic kinases.

| Target Kinase | IC50 (nM) | Reference |

| ALK (Wild-Type) | <0.4 | [5] |

| ALK F1174L | <0.4 | [5] |

| ALK C1156Y | <0.4 | [5] |

| ALK L1196M (Gatekeeper) | <0.4 | [5] |

| ALK S1206R | <0.4 | [5] |

| ALK T1151 | <0.4 | [5] |

| ALK G1202R | 3.8 | [5] |

| MET | 0.74 | [8] |

| ROS1 (GOPC-ROS1) | <1 | [5] |

| TRKA (TPM3-TRKA) | <1 | [5] |

| TRKC | <1 | [5] |

| EphA1 | 1-10 | [5] |

| EphA2 | 1-10 | [5] |

| EphB1 | 1-10 | [5] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ensartinib against various protein kinases.

Methodology (Based on typical industry-standard protocols):

-

Assay Principle: In vitro kinase assays were performed by a commercial vendor (Reaction Biology Corporation). These assays typically measure the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

-

Procedure:

-

Recombinant human kinase enzymes are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.

-

Ensartinib is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using a method that generates a detectable signal (e.g., luminescence, fluorescence, or radioactivity).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability Assay

Objective: To assess the effect of ensartinib on the viability and proliferation of ALK-positive NSCLC cells.

Methodology (Utilizing the CellTiter-Glo® Luminescent Cell Viability Assay):

-

Assay Principle: The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells.[9][10]

-

Procedure:

-

ALK-positive NSCLC cells (e.g., NCI-H3122) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of ensartinib or a vehicle control (e.g., DMSO).

-

Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[9][10]

-

Luminescence is measured using a plate reader.

-

The results are used to generate dose-response curves and calculate IC50 values for cell viability.

-

Below is a diagram illustrating the workflow for a typical cell viability assay.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ensartinib in a living organism.

Methodology (Based on a typical subcutaneous xenograft model):

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

-

Procedure:

-

Human ALK-positive NSCLC cells (e.g., NCI-H3122) are subcutaneously injected into the flanks of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives daily oral administration of ensartinib at a specified dose. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

The study is continued for a predetermined period or until tumors in the control group reach a specific size.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

-

Clinical Trial Protocol (eXalt3, NCT02767804)

Objective: To compare the efficacy and safety of ensartinib versus crizotinib in patients with ALK-positive NSCLC who have not previously received an ALK inhibitor.

Study Design: A randomized, controlled, open-label, multicenter Phase 3 trial.[1][11]

Key Eligibility Criteria:

-

Inclusion:

-

Exclusion:

Treatment Arms:

Overcoming Resistance

Acquired resistance to first-generation ALK inhibitors like crizotinib is a significant clinical challenge. Resistance can arise from secondary mutations within the ALK kinase domain or the activation of bypass signaling pathways.[3][5][9][10][11] Ensartinib was specifically designed to be active against many of these resistance mechanisms. As shown in the quantitative data table, ensartinib maintains potent activity against several key crizotinib-resistant mutations, including L1196M, C1156Y, and G1269A.[5] Its broader kinase inhibition profile, including MET, may also contribute to its ability to overcome resistance mediated by bypass pathway activation.[6]

Conclusion

Ensartinib is a highly potent, second-generation ALK inhibitor with a well-defined mechanism of action. It effectively inhibits the ALK tyrosine kinase, leading to the suppression of critical downstream signaling pathways involved in tumor cell proliferation and survival. Its robust activity against a wide range of ALK mutations, including those that confer resistance to first-generation inhibitors, and its efficacy in the central nervous system, position it as a valuable therapeutic agent in the management of ALK-positive NSCLC. The data presented in this guide underscore the rational design and strong preclinical and clinical evidence supporting the use of ensartinib in this patient population.

References

- 1. ascopubs.org [ascopubs.org]

- 2. scispace.com [scispace.com]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. ch.promega.com [ch.promega.com]

- 8. Clinical Trial: NCT02767804 - My Cancer Genome [mycancergenome.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Background and rationale of the eXalt3 trial investigating this compound in the treatment of ALK+ non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Ensartinib: A Deep Dive into its Molecular Targeting and Signaling Pathway

For Immediate Release

Palm Beach Gardens, FL – This technical guide provides an in-depth analysis of ensartinib (X-396), a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI). Developed for researchers, scientists, and drug development professionals, this document details the molecular target, signaling pathway, mechanism of action, and preclinical and clinical efficacy of ensartinib in ALK-positive non-small cell lung cancer (NSCLC).

Core Molecular Target and Inhibitory Profile

Ensartinib is a small molecule inhibitor primarily targeting the ALK receptor tyrosine kinase. In various cancers, particularly NSCLC, chromosomal rearrangements can lead to the formation of fusion proteins, most commonly EML4-ALK. This fusion results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.

Ensartinib competitively binds to the ATP-binding pocket of the ALK kinase domain, effectively blocking its phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition leads to the suppression of tumor cell growth and induction of apoptosis.[1]

Beyond wild-type ALK, ensartinib demonstrates potent activity against a wide array of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.[1] It also exhibits inhibitory activity against other kinases, including ROS1, MET, and ABL1.[1][2]

Table 1: In Vitro Inhibitory Activity of Ensartinib (IC50 Values)

| Target Kinase | IC50 (nmol/L) |

| Wild-Type ALK | <4 |

| ALK Mutants | |

| F1174 | <0.4 |

| C1156Y | <0.4 |

| L1196M | <0.4 |

| S1206R | <0.4 |

| T1151 | <0.4 |

| G1202R | 3.8 |

| Other Kinases | |

| TPM3-TRKA | <1 |

| TRKC | <1 |

| GOPC-ROS1 | <1 |

| EphA2 | 1-10 |

| EphA1 | 1-10 |

| EphB1 | 1-10 |

| c-MET | 1.8 |

Data sourced from preclinical studies.[3][4][5]

The ALK Signaling Pathway and Ensartinib's Mechanism of Action

The EML4-ALK fusion protein, through its constitutively active kinase domain, activates several key downstream signaling cascades that are critical for cancer cell survival and proliferation. Ensartinib's therapeutic effect is achieved by inhibiting these pathways.

Key Downstream Signaling Pathways:

-

PI3K/AKT Pathway: This pathway is central to cell survival, growth, and proliferation. Activation of AKT by the ALK fusion protein inhibits apoptosis and promotes cell cycle progression.

-

RAS/RAF/MEK/ERK Pathway: This cascade plays a crucial role in cell proliferation, differentiation, and survival. Constitutive activation of this pathway by EML4-ALK leads to uncontrolled cell division.

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth, survival, and differentiation. Its activation by the ALK fusion protein contributes to the malignant phenotype.

By blocking the initial phosphorylation of the ALK kinase domain, ensartinib effectively shuts down these critical downstream signals, leading to cell cycle arrest and apoptosis in ALK-positive cancer cells.

Figure 1: Ensartinib's inhibition of the EML4-ALK signaling pathway.

Preclinical and Clinical Efficacy

Preclinical Evidence

In preclinical studies, ensartinib has demonstrated significant anti-tumor activity in both in vitro and in vivo models of ALK-positive NSCLC. It has shown potent growth inhibition in ALK-positive cancer cell lines, including those resistant to crizotinib. In xenograft models using human ALK-positive tumor cells, ensartinib treatment resulted in significant tumor growth delay.

Clinical Trial Data

The efficacy of ensartinib was rigorously evaluated in the pivotal Phase 3 eXalt3 clinical trial, which compared ensartinib to the first-generation ALK inhibitor, crizotinib, in treatment-naive patients with advanced ALK-positive NSCLC.

Table 2: Key Efficacy Endpoints from the eXalt3 Trial

| Endpoint | Ensartinib | Crizotinib | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 25.8 months | 12.7 months | 0.51 (0.35-0.72) | <0.001 |

| Objective Response Rate (ORR) | 74% | 67% | - | - |

| Intracranial Response Rate (in patients with baseline brain metastases) | 64% | 21% | - | - |

Data from the eXalt3 study.[3]

These results demonstrate the superior efficacy of ensartinib over crizotinib in extending progression-free survival and in treating brain metastases, a common site of disease progression in ALK-positive NSCLC.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of ensartinib against ALK kinase.

-

Reagents: Recombinant human ALK kinase domain, ATP, appropriate kinase buffer, and a suitable substrate (e.g., a synthetic peptide).

-

Procedure: a. Prepare a reaction mixture containing the ALK kinase, the substrate, and the kinase buffer. b. Add varying concentrations of ensartinib to the reaction mixture. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Terminate the reaction. f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the IC50 value, which is the concentration of ensartinib required to inhibit 50% of the ALK kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay

This protocol describes a method to assess the effect of ensartinib on the viability of ALK-positive cancer cells.

-

Cell Lines: ALK-positive NSCLC cell lines (e.g., H3122, H2228).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), ensartinib stock solution, and a cell viability reagent (e.g., CellTiter-Blue®).

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of ensartinib for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Determine the IC50 value by plotting the percentage of cell viability relative to untreated control cells against the log concentration of ensartinib.

Western Blot Analysis

This protocol outlines a method to analyze the phosphorylation status of ALK and its downstream targets in response to ensartinib treatment.

-

Sample Preparation: a. Culture ALK-positive NSCLC cells and treat them with various concentrations of ensartinib for a defined time. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). b. Incubate the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. c. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Analyze the band intensities to determine the effect of ensartinib on the phosphorylation of ALK and its downstream signaling proteins.

Conclusion

Ensartinib is a highly effective and selective second-generation ALK inhibitor with a well-defined molecular target and mechanism of action. Its superior efficacy compared to first-generation inhibitors, particularly in the context of brain metastases and resistance mutations, establishes it as a critical therapeutic option for patients with ALK-positive NSCLC. The experimental data robustly support its role in potently inhibiting the ALK signaling pathway, leading to significant anti-tumor responses. Further research into mechanisms of resistance to ensartinib will be crucial for the development of next-generation therapeutic strategies.

References

- 1. youtube.com [youtube.com]

- 2. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Pharmacodynamics of Ensartinib (X-396) in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical settings. This technical guide provides a comprehensive overview of the pharmacodynamics of ensartinib in cancer cell lines, with a focus on its mechanism of action, inhibitory profile, and effects on downstream signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and leverage the therapeutic potential of this compound.

Core Mechanism of Action

Ensartinib exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain. In many cancer types, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins containing the ALK kinase domain (e.g., EML4-ALK). These fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. By inhibiting the kinase activity of ALK, ensartinib effectively blocks these oncogenic signals, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.[1][2]

Data Presentation: In Vitro Inhibitory Activity of Ensartinib (this compound)

The following tables summarize the in vitro inhibitory activity of ensartinib against various cancer cell lines and kinase targets.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of Ensartinib in Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | Ensartinib IC50 (nM) |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK E13;A20 | 15[3] |

| H2228 | Non-Small Cell Lung Cancer | EML4-ALK E6a/b;A20 | 45[3] |

| SUDHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 9[3] |

| SY5Y | Neuroblastoma | ALK F1174L | 68[3] |

| MKN-45 | Gastric Carcinoma | MET dependent | 156[3] |

| HepG2 | Hepatocellular Carcinoma | - | 9,644[3] |

| PC-9 | Non-Small Cell Lung Cancer | EGFR exon 19 del | 2,989[3] |

Table 2: Kinase Inhibitory Profile of Ensartinib

| Kinase Target | Ensartinib IC50 |

| ALK (wild-type and mutants*) | <4 nM[1] |

| MET | 0.74 nM[3] |

| TPM3-TRKA | <1 nM[1] |

| TRKC | <1 nM[1] |

| GOPC-ROS1 | <1 nM[1] |

| EphA2 | 1-10 nM[1] |

| EphA1 | 1-10 nM[1] |

| EphB1 | 1-10 nM[1] |

*Ensartinib potently inhibits various ALK resistance mutants, including C1156Y, L1196M, S1206R, T1151, and G1202R, with IC50 values under 4 nM.[1]

Signaling Pathway Analysis

Ensartinib's inhibition of the ALK fusion protein leads to the downregulation of key downstream signaling pathways critical for tumor cell survival and proliferation.

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacodynamic evaluation of ensartinib are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability in response to ensartinib treatment using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of ensartinib in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Western Blotting for Phosphorylated ALK

This protocol describes the detection of phosphorylated ALK (p-ALK) and total ALK in cancer cell lysates following treatment with ensartinib.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cancer cells with ensartinib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][5]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) and total ALK, diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of ensartinib on ALK kinase activity.

Detailed Steps:

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing recombinant ALK enzyme in a kinase assay buffer (typically containing MgCl2, MnCl2, and DTT). Add serial dilutions of ensartinib.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide with a tyrosine residue).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester divalent cations required for kinase activity.

-

Signal Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP remaining after the reaction, or fluorescence-based assays that use a phosphorylation-specific antibody.

-

Data Analysis: Calculate the percentage of kinase inhibition for each ensartinib concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the drug concentration.

Conclusion

Ensartinib (this compound) is a highly potent ALK inhibitor with significant activity against a range of ALK-driven cancer cell lines, including those with mutations that confer resistance to first-generation inhibitors. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of ensartinib's pharmacodynamics, contributing to a deeper understanding of its therapeutic potential in the treatment of ALK-positive malignancies.

References

In Vitro Potency and Selectivity of Ensartinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib (X-396) is a potent and selective next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] This technical guide provides an in-depth overview of the in vitro potency and selectivity profile of Ensartinib, compiled from publicly available data. The information is presented to support further research and development efforts in the field of oncology, particularly for ALK-driven malignancies.

Data Presentation

The in vitro activity of Ensartinib has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against wild-type ALK, various ALK resistance mutations, and a panel of other kinases.

Table 1: Biochemical Potency of Ensartinib Against ALK and Other Kinases

| Target | Assay Type | IC50 (nM) | Reference(s) |

| ALK (Wild-Type) | Biochemical | <0.25 | [3] |

| ALK (Wild-Type) | Biochemical | <0.4 | [4] |

| ALK (F1174) | Biochemical | <0.4 | [4] |

| ALK (C1156Y) | Biochemical | <0.4 | [4] |

| ALK (L1196M) | Biochemical | <0.4 | [4] |

| ALK (S1206R) | Biochemical | <0.4 | [4] |

| ALK (T1151) | Biochemical | <0.4 | [4] |

| ALK (G1202R) | Biochemical | 3.8 | [4] |

| c-MET | Biochemical | 0.74 | [3] |

| c-MET | Biochemical | 1.8 | [5] |

| ROS1 | Biochemical | 10 | [3] |

| AXL | Biochemical | - | [5] |

| EphA2 | Biochemical | - | - |

| TRKA | Biochemical | - | [6] |

| TRKC | Biochemical | - | [6] |

Note: Some IC50 values are presented as a range or a threshold (<) as reported in the source literature. A dash (-) indicates that the kinase is a known target, but a specific IC50 value was not found in the reviewed sources.

Table 2: Cellular Potency of Ensartinib in ALK-Driven Cancer Cell Lines

| Cell Line | ALK Fusion Variant | Assay Type | IC50 (nM) | Reference(s) |

| H3122 | EML4-ALK E13;A20 | Cell Proliferation (CellTiter-Blue) | 15 | [3] |

| H2228 | EML4-ALK E6a/b;A20 | Cell Proliferation (CellTiter-Blue) | 45 | [3] |

| Ba/F3 | EML4-ALK (Wild-Type) | Cell Proliferation | 22 | [3] |

| Ba/F3 | EML4-ALK (L1196M) | Cell Proliferation | 106 | [3] |

| Ba/F3 | EML4-ALK (C1156Y) | Cell Proliferation | 48 | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections describe the general methodologies employed in the in vitro characterization of Ensartinib, based on available information.

Biochemical Kinase Inhibition Assays

The in vitro kinase inhibitory activity of Ensartinib was primarily determined using radiometric assays, such as the HotSpot™ Kinase Assay platform by Reaction Biology Corporation.[7][8]

General Protocol:

-

Reaction Setup: Kinase reactions are set up in a buffer solution containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij35.[7]

-

Compound Addition: Ensartinib is serially diluted and added to the kinase reaction mixture.

-

Substrate and Cofactors: The specific peptide or protein substrate for the kinase and any required cofactors are added to the reaction.

-

Initiation: The kinase reaction is initiated by the addition of 33P-labeled ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter to determine the kinase activity.

-

IC50 Determination: The concentration of Ensartinib that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assays

The anti-proliferative activity of Ensartinib in cancer cell lines was assessed using ATP-based viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay or the CellTiter-Blue® Cell Viability Assay.[3][9][10]

General Protocol (CellTiter-Glo®):

-

Cell Seeding: Cancer cells (e.g., H3122, H2228, or Ba/F3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Ensartinib and incubated for a specified period (typically 72 hours).

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Incubation: The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

IC50 Calculation: The concentration of Ensartinib that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Western Blot Analysis of ALK Phosphorylation

Western blotting is employed to confirm the inhibitory effect of Ensartinib on ALK signaling within the cell.[3][11]

General Protocol:

-

Cell Lysis: ALK-positive cells are treated with various concentrations of Ensartinib for a defined time, followed by lysis in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ALK (p-ALK). A separate blot is often probed with an antibody for total ALK as a loading control.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p-ALK band is quantified and normalized to the total ALK band to determine the dose-dependent inhibition of ALK phosphorylation by Ensartinib.

Mandatory Visualizations

ALK Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of the ALK receptor tyrosine kinase that are implicated in cancer cell proliferation and survival.

Caption: Simplified ALK signaling pathways and the point of inhibition by Ensartinib.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the typical workflow for determining the in vitro inhibitory activity of a compound against a panel of kinases.

Caption: Workflow for determining the IC50 of a compound in a biochemical kinase assay.

Logic of Kinase Selectivity Profiling

This diagram illustrates the process of assessing the selectivity of a kinase inhibitor.

Caption: Logical workflow for assessing the selectivity of a kinase inhibitor.

References

- 1. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy, safety, and biomarker analysis of ensartinib in crizotinib-resistant, ALK-positive non-small-cell lung cancer: a multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. scispace.com [scispace.com]

- 5. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xcovery.com [xcovery.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 10. promega.com [promega.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Discovery and Development of Ensartinib (X-396): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensartinib (formerly X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Ensartinib, with a focus on the key preclinical and clinical data that have defined its therapeutic profile. Detailed experimental methodologies are provided for pivotal studies, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this targeted therapy.

Introduction

Rearrangements of the anaplastic lymphoma kinase (ALK) gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC), leading to the expression of fusion proteins with constitutive kinase activity. These fusion proteins activate downstream signaling pathways, promoting cell proliferation and survival. While the first-generation ALK inhibitor crizotinib showed initial efficacy, patients often develop resistance, frequently through secondary mutations in the ALK kinase domain or through central nervous system (CNS) metastases. This necessitated the development of next-generation ALK inhibitors with improved potency, broader activity against resistance mutations, and better CNS penetration. Ensartinib (this compound) is a novel, aminopyridazine-based small molecule designed to address these limitations.

Discovery and Preclinical Development

Ensartinib was developed as a potent inhibitor of ALK, with preclinical studies demonstrating its superior potency compared to the first-generation inhibitor, crizotinib.[1] It also showed activity against other tyrosine kinases, including MET, ROS1, ABL, Axl, EPHA2, and LTK.[2][3][4]

In Vitro Potency

Ensartinib demonstrated potent inhibition of wild-type ALK and a range of ALK resistance mutations.[5] It was also found to be a potent inhibitor of other kinases implicated in cancer.[5][6][7]

| Target | IC50 (nM) | Cell Line | Fusion/Mutation |

| ALK (wild-type) | <0.4 | - | - |

| ALK (F1174, C1156Y, L1196M, S1206R, T1151 mutants) | <0.4 | - | Various |

| ALK (G1202R mutant) | 3.8 | - | - |

| MET | 0.74 | - | - |

| TPM3-TRKA | <1 | - | - |

| TRKC | <1 | - | - |

| GOPC-ROS1 | <1 | - | - |

| EphA2, EphA1, EphB1 | 1-10 | - | - |

| EML4-ALK (E13;A20) | 15 | H3122 | - |

| EML4-ALK (E6a/b; A20) | 45 | H2228 | - |

| NPM-ALK | 9 | SUDHL-1 | - |

Preclinical Experimental Protocols

In Vitro Kinase Assays: The inhibitory activity of Ensartinib against a panel of kinases was determined using enzymatic assays. A typical protocol involves incubating the recombinant kinase domain with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using radioisotope incorporation or fluorescence-based methods, to determine the IC50 value.

Cell Proliferation Assays: The anti-proliferative activity of Ensartinib was assessed in various cancer cell lines harboring ALK fusions. A common method is the MTT or MTS assay, where cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). A tetrazolium salt is then added, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells, allowing for the calculation of the IC50 for cell growth inhibition.

In Vivo Xenograft Studies: The in vivo efficacy of Ensartinib was evaluated in animal models, typically immunodeficient mice bearing xenografts of human cancer cell lines.[1][8]

-

Animal Model: Nude mice are commonly used.

-

Tumor Implantation: Human cancer cells (e.g., H3122) are subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or Ensartinib at a defined dose and schedule (e.g., 25 mg/kg, twice daily, oral administration).[9]

-

Endpoints: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.

Mechanism of Action and Signaling Pathway

Ensartinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[10] This prevents the autophosphorylation and activation of the ALK fusion protein, thereby inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival. Key downstream pathways inhibited by Ensartinib include the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[10][11]

References

- 1. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. xcovery.com [xcovery.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Ensartinib (this compound): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]

- 8. Ensartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. What is the mechanism of Ensartinib Hydrochloride? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

Biochemical Blueprint: A Technical Guide to the ALK-Inhibitory Action of Ensartinib

For Immediate Release

This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of Ensartinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the inhibitory activity, cellular effects, and in vivo efficacy of Ensartinib, supported by detailed experimental methodologies and data presented for comparative analysis.

Introduction: Targeting ALK in Non-Small Cell Lung Cancer

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC)[1][2]. Ensartinib (X-396) is a novel, aminopyridazine-based small molecule designed to potently and selectively inhibit ALK, offering a therapeutic option for patients with ALK-positive NSCLC[3]. This guide delineates the key biochemical attributes of Ensartinib's interaction with ALK.

In Vitro Inhibitory Activity of Ensartinib

Ensartinib demonstrates potent inhibitory activity against wild-type ALK and a range of clinically relevant ALK resistance mutations.

Table 1: In Vitro Kinase Inhibition Profile of Ensartinib

| Target | IC50 (nmol/L) |

| Wild-Type ALK | <0.4 |

| ALK C1156Y | <0.4 |

| ALK F1174 | <0.4 |

| ALK L1196M | <0.4 |

| ALK S1206R | <0.4 |

| ALK T1151 | <0.4 |

| ALK G1202R | 3.8 |

| TPM3-TRKA | <1 |

| TRKC | <1 |

| GOPC-ROS1 | <1 |

Data compiled from in vitro kinase assays.[1][3]

Cellular Activity in ALK-Positive Cancer Models

In cellular assays, Ensartinib effectively suppresses the proliferation of cancer cell lines driven by ALK fusions. It has been shown to be approximately 10-fold more potent than crizotinib in inhibiting the growth of ALK-positive lung cancer cell lines[3].

Table 2: Cellular Proliferation Inhibition by Ensartinib

| Cell Line | ALK Fusion Status | Growth Inhibition |

| H3122 | EML4-ALK E13;A20 | Potent Inhibition |

| Ba/F3 | EML4-ALK v1 | Effective against various resistance mutations |

Data from cellular proliferation assays.[3][4]

In Vivo Efficacy in Xenograft Models

Ensartinib has demonstrated significant anti-tumor activity in preclinical in vivo models of ALK-positive NSCLC.

Table 3: In Vivo Efficacy of Ensartinib in H3122 Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition |

| Vehicle Control | - | - |

| Ensartinib | 25 mg/kg, oral, once daily | Significant tumor growth inhibition |

Results from H3122 lung cancer xenograft studies.[3]

Clinical Efficacy of Ensartinib

Clinical trials have demonstrated the efficacy of Ensartinib in patients with ALK-positive NSCLC, including those who are treatment-naïve and those previously treated with crizotinib.

Table 4: Clinical Response to Ensartinib in ALK-Positive NSCLC Patients

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

| ALK TKI-Naïve | 80% | 26.2 months |

| Prior Crizotinib Only | 69% | 9.0 months |

| All ALK-Positive (≥200 mg dose) | 60% | 9.2 months |

| Intracranial Response (Measurable Brain Metastases) | 64% | Not Reported |

Data from a first-in-human phase I/II multicenter study.[5][6]

In a phase III trial (eXalt3), Ensartinib demonstrated a statistically significant improvement in progression-free survival compared to crizotinib in the first-line treatment of ALK-positive NSCLC, with a median PFS of 25.8 months for Ensartinib versus 12.7 months for crizotinib[7][8]. The intracranial response rate for patients with measurable brain metastases was 64% with Ensartinib compared to 21% with crizotinib[7][8].

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ensartinib against wild-type and mutant ALK kinases.

Methodology:

-

Recombinant human ALK kinase domains (wild-type and mutants) were used.

-

A radiometric or luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) was employed to measure kinase activity.

-

Ensartinib was serially diluted in DMSO to generate a range of concentrations.

-

The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP were incubated with varying concentrations of Ensartinib.

-

The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate or ADP produced was quantified.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Proliferation Assay

Objective: To assess the effect of Ensartinib on the proliferation of ALK-positive cancer cell lines.

Methodology:

-

ALK-positive human NSCLC cell lines (e.g., H3122) were cultured in appropriate media supplemented with fetal bovine serum.

-

Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of Ensartinib or vehicle control (DMSO).

-

Cells were incubated for a period of 72 hours.

-

Cell viability was assessed using a colorimetric or luminescence-based assay, such as the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Absorbance or luminescence was measured using a plate reader.

-

The percentage of cell growth inhibition was calculated relative to the vehicle-treated control, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values were determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Ensartinib in a mouse model of ALK-positive NSCLC.

Methodology:

-

Female athymic nude mice were used for the study.

-

H3122 cells were harvested and suspended in a suitable medium (e.g., a mixture of Matrigel and PBS).

-

The cell suspension was subcutaneously implanted into the flank of each mouse.

-

Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice were randomized into treatment and control groups.

-

Ensartinib was formulated in an appropriate vehicle and administered orally, once daily, at a specified dose (e.g., 25 mg/kg). The control group received the vehicle alone.

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

-

Body weight and general health of the mice were monitored throughout the study.

-

At the end of the study, mice were euthanized, and tumors were excised for further analysis.

Visualized Pathways and Workflows

Caption: ALK Signaling Pathway and the Point of Ensartinib Inhibition.

Caption: Workflow for the Biochemical Characterization of Ensartinib.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. xcovery.com [xcovery.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Ensartinib Doubles Progression-Free Survival in ALK-Positive NSCLC - The ASCO Post [ascopost.com]

- 8. targetedonc.com [targetedonc.com]

Structural Analysis of Ensartinib Binding to Anaplastic Lymphoma Kinase (ALK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its efficacy extends to tumors that have developed resistance to the first-generation inhibitor, crizotinib, and it has demonstrated significant activity against central nervous system (CNS) metastases.[3][4] This technical guide provides an in-depth analysis of the structural basis of Ensartinib's interaction with ALK, supported by quantitative binding data and detailed experimental methodologies. We will explore the ALK signaling pathway and the mechanism of its inhibition by Ensartinib, offering insights for researchers and professionals in the field of oncology drug development.

Introduction: Anaplastic Lymphoma Kinase (ALK) and the Role of Ensartinib

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In healthy adults, its expression is limited; however, chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins, such as EML4-ALK, which exhibit constitutive kinase activity. This aberrant signaling drives the proliferation and survival of cancer cells in a subset of NSCLC patients.[3][5]

Ensartinib is an orally available small molecule inhibitor designed to target the ATP-binding pocket of the ALK kinase domain.[4] By competitively inhibiting ATP, Ensartinib effectively blocks the autophosphorylation and activation of ALK, thereby abrogating downstream signaling pathways essential for tumor growth and survival.[4]

Structural Basis of Ensartinib Binding to ALK

While a co-crystal structure of Ensartinib in complex with the ALK kinase domain has not been publicly released in the Protein Data Bank (PDB), we can infer the binding mode based on the known structures of other ALK inhibitors and the potent activity of Ensartinib against various ALK mutations.

The binding of TKIs to the ALK kinase domain is typically characterized by interactions with key residues in the ATP-binding pocket. These interactions often involve hydrogen bonds with the hinge region of the kinase, as well as hydrophobic interactions within the pocket. The ability of Ensartinib to inhibit a wide range of ALK resistance mutations suggests a binding mode that can accommodate conformational changes within the active site.

Quantitative Analysis of Ensartinib-ALK Binding

The potency of Ensartinib against wild-type and mutant ALK has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the inhibitory potential of a compound.

| Target | IC50 (nM) |

| Wild-type ALK | <0.4 |

| Crizotinib-Resistant Mutants | |

| L1196M | <0.4 |

| C1156Y | <0.4 |

| F1174 | <0.4 |

| T1151 | <0.4 |

| S1206R | <0.4 |

| G1202R | 3.8 |

| Other Kinases | |

| MET | 0.74 |

| ROS1 | Potently inhibited |

| TRKA | Potently inhibited |

| TRKC | Potently inhibited |

Data compiled from multiple sources.[6][7][8][9]

ALK Signaling Pathway and Inhibition by Ensartinib

The constitutive activation of ALK fusion proteins triggers several downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. The primary pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Ensartinib's inhibition of ALK phosphorylation effectively shuts down these oncogenic signals.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of inhibitor potency and for structural studies. Below are generalized methodologies for key experiments in the study of ALK inhibitors like Ensartinib.

Biochemical Kinase Inhibition Assay

This assay determines the in vitro potency of an inhibitor against the purified kinase domain of ALK.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human ALK kinase domain.

-

Specific peptide substrate for ALK.

-

ATP (e.g., [γ-33P]ATP for radiometric assays or unlabeled ATP for coupled assays).

-

Ensartinib, dissolved in DMSO and serially diluted.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

96-well or 384-well assay plates.

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or luminescence-based reagents for ADP-Glo™ assays).

-

-

Procedure: a. Prepare a reaction mixture containing the ALK enzyme and peptide substrate in the kinase reaction buffer. b. Add serial dilutions of Ensartinib to the wells of the assay plate. c. Add the enzyme/substrate mixture to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction (e.g., by adding EDTA or a specific stop solution). g. Detect the amount of phosphorylated substrate. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based ALK Phosphorylation Assay

This assay measures the ability of an inhibitor to block ALK autophosphorylation in a cellular context.

Protocol:

-

Cell Culture:

-

Use an ALK-positive NSCLC cell line (e.g., H3122, which harbors the EML4-ALK fusion).

-

Culture the cells in appropriate media supplemented with fetal bovine serum.

-

-

Treatment: a. Seed the cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of Ensartinib for a specified time (e.g., 2-4 hours).

-

Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting or ELISA: a. Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK. Use a secondary antibody conjugated to HRP for detection. b. ELISA: Use a sandwich ELISA kit with antibodies specific for p-ALK and total ALK to quantify the levels of each protein.

-

Data Analysis:

-

Quantify the band intensities (Western blot) or absorbance/luminescence (ELISA).

-

Normalize the p-ALK signal to the total ALK signal.

-

Calculate the percentage of inhibition of ALK phosphorylation for each Ensartinib concentration and determine the IC50 value.

-

X-ray Crystallography of ALK-Inhibitor Complex

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase domain. While a specific protocol for Ensartinib is not publicly available, the general workflow is as follows:

References

- 1. oncodaily.com [oncodaily.com]

- 2. targetedonc.com [targetedonc.com]

- 3. Ensartinib for EML4-ALK-positive lung adenocarcinoma with comorbid mutations in TP53, EGFR, and ERBB2: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Case report: Treatment with ensartinib shows good response to SQSTM1-ALK fusion in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

Preclinical Evaluation of X-396 (Ensartinib) Antitumor Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of X-396, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and MET. Also known as ensartinib, this compound has demonstrated significant efficacy in non-clinical models of ALK-positive non-small cell lung cancer (NSCLC), including those with resistance to first-generation ALK inhibitors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathways to provide a detailed resource for researchers in oncology and drug development.

Summary of Antitumor Activity

This compound has shown potent inhibitory activity against wild-type ALK and a range of ALK mutations associated with acquired resistance to other ALK inhibitors. Furthermore, it has demonstrated significant antitumor effects in both in vitro and in vivo models.

In Vitro Kinase Inhibition

The inhibitory activity of this compound was assessed against a panel of kinases, revealing potent and selective inhibition of ALK and its variants, as well as other oncogenic drivers.

| Target Kinase | IC50 (nM) | Reference |

| ALK (wild-type) | <0.4 | [1] |

| ALK F1174 mutant | <0.4 | [1] |

| ALK C1156Y mutant | <0.4 | [1] |

| ALK L1196M mutant | <0.4 | [1] |

| ALK S1206R mutant | <0.4 | [1] |

| ALK T1151 mutant | <0.4 | [1] |

| ALK G1202R mutant | 3.8 | [1] |

| MET | 0.74 | [2] |

| TPM3-TRKA | <1 | [3] |

| TRKC | <1 | [3] |

| GOPC-ROS1 | <1 | [3] |

| EphA2 | 1-10 | [3] |

| EphA1 | 1-10 | [3] |

| EphB1 | 1-10 | [3] |

In Vitro Cellular Activity

This compound effectively inhibits the growth of ALK-positive cancer cell lines.

| Cell Line | ALK Fusion/Mutation | IC50 (nM) | Reference |

| H3122 | EML4-ALK E13;A20 | 15 | [2] |

| H2228 | EML4-ALK E6a/b;A20 | 45 | [2] |

| SUDHL-1 | NPM-ALK | 9 | [2] |

Experimental Protocols

While detailed, step-by-step protocols from the primary studies are not fully available in the public domain, this section outlines the general methodologies employed in the preclinical evaluation of this compound.

Biochemical Kinase Activity and Selectivity

The in vitro kinase inhibitory activity of ensartinib was determined using a biochemical assay panel, such as the one provided by Reaction Biology Corporation.[1][4] These assays typically involve the following steps:

-

Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This is often done using a radiometric assay (e.g., ³³P-ATP) or fluorescence-based methods.

-

Procedure Outline:

-

The target kinase is incubated with its specific substrate and ATP in a reaction buffer.

-

Ensartinib, at varying concentrations, is added to the reaction mixture to determine its inhibitory effect.

-

The amount of phosphorylated substrate is measured after a defined incubation period.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability Assays

The potency of ensartinib in inhibiting the growth of cancer cell lines was evaluated using cell viability assays.[2]

-

Cell Culture: ALK-positive cancer cell lines (e.g., H3122, H2228, SUDHL-1) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of ensartinib for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP levels, respectively.

-

Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.

In Vivo Xenograft Studies

The antitumor efficacy of ensartinib in a living organism was assessed using a human tumor xenograft model in immunodeficient mice.[2][4]

-

Model System: Nude mice are subcutaneously implanted with a human ALK-positive NSCLC cell line, such as H3122.[2]

-

Treatment Protocol: Once tumors reach a specified size, mice are randomized into treatment and control groups. Ensartinib is administered orally at a defined dose and schedule (e.g., 25 mg/kg twice daily).[2] The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. Animal weight and overall health are also monitored to assess toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the delay in tumor growth in the treated group is calculated.

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4. This results in a constitutively active fusion protein that drives oncogenic signaling through several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and invasion.[5][6]

References

- 1. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ensartinib (this compound): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. biomarker.onclive.com [biomarker.onclive.com]

- 6. aacrjournals.org [aacrjournals.org]

Ensartinib's Effect on c-MET Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib is a potent and selective small-molecule tyrosine kinase inhibitor (TKI) primarily developed for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Beyond its well-established activity against ALK, ensartinib also demonstrates significant inhibitory effects on other tyrosine kinases, including the mesenchymal-epithelial transition factor (c-MET) receptor.[3] Dysregulation of the c-MET signaling pathway, often through overexpression or activating mutations, is a known driver of tumorigenesis and resistance to targeted therapies in various cancers. This guide provides an in-depth technical overview of ensartinib's inhibitory action on c-MET phosphorylation, summarizing key quantitative data and outlining relevant experimental methodologies.

Core Mechanism of Action

Ensartinib functions as a multi-target kinase inhibitor, with a high affinity for the ATP-binding pocket of the ALK and c-MET tyrosine kinases.[1][2] By competitively blocking ATP binding, ensartinib prevents the autophosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling cascades responsible for cell growth, proliferation, and survival.[2]

Quantitative Analysis of Ensartinib's Potency against c-MET

The inhibitory activity of ensartinib against c-MET has been quantified in both biochemical and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

| Assay Type | Target | IC50 (nmol/L) | Reference |

| Biochemical Kinase Assay | c-MET | 1.8 | [1] |

| Biochemical Kinase Assay | c-MET | 1-10 |

Table 1: Biochemical Inhibition of c-MET by Ensartinib.

| Cell Line | Cancer Type | Assay Type | IC50 (µmol/L) | Reference |

| MKN-45 | Gastric Adenocarcinoma (c-MET amplified) | Cell Viability Assay | 0.156 | [1] |

Table 2: Cellular Inhibition of c-MET Dependent Cells by Ensartinib.

Signaling Pathway Overview

The c-MET signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This interaction induces dimerization of the c-MET receptor, leading to the autophosphorylation of key tyrosine residues in its kinase domain.[4] This phosphorylation event creates docking sites for various downstream signaling proteins, activating multiple pathways, including the RAS/MAPK and PI3K/AKT cascades, which promote cell proliferation, survival, and motility.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the effect of ensartinib on c-MET phosphorylation.

Biochemical Kinase Assay for c-MET

This assay quantifies the direct inhibitory effect of ensartinib on the enzymatic activity of the isolated c-MET kinase domain.

Materials:

-

Recombinant human c-MET kinase domain

-

ATP (Adenosine triphosphate)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Ensartinib (various concentrations)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant c-MET enzyme, and the peptide substrate.

-

Add ensartinib at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

-

Initiate the kinase reaction by adding ATP, including a tracer amount of radiolabeled ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each ensartinib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ensartinib concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ensartinib (this compound) in ALK-Positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ensartinib in advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, two-staged, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual ALK/MET Inhibitory Properties of X-396 (Ensartinib): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-396, also known as ensartinib, is a potent and orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and c-MET (Mesenchymal-Epithelial Transition factor) tyrosine kinases.[1][2] Aberrant activation of these kinases is a known driver in various malignancies, most notably in non-small cell lung cancer (NSCLC).[3] This technical guide provides an in-depth analysis of the dual inhibitory properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Data Presentation

Biochemical Potency

The inhibitory activity of this compound against ALK, MET, and various ALK mutants has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target | IC50 (nM) | Reference |

| Wild-type ALK | <0.4 | [1][2][4] |

| c-MET | 0.74 | [1] |

| ALK L1196M | <0.4 | [2][4] |

| ALK C1156Y | <0.4 | [2][4] |

| ALK G1202R | 3.8 | [2][4] |

| ALK F1174 | <0.4 | [3][4] |

| ALK S1206R | <0.4 | [3][4] |

| ALK T1151 | <0.4 | [3][4] |

Other Kinase Targets

Ensartinib also exhibits potent inhibitory activity against other kinases.

| Target | IC50 (nM) | Reference |

| TPM3-TRKA | <1 | [3][4] |

| TRKC | <1 | [3][4] |

| GOPC-ROS1 | <1 | [3][4] |

| EphA2 | 1-10 | [3][5] |

| EphA1 | 1-10 | [3][5] |

| EphB1 | 1-10 | [3][5] |

Clinical Efficacy in ALK-Positive NSCLC

Clinical trials have demonstrated the efficacy of ensartinib in patients with ALK-rearranged NSCLC.

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |

| ALK TKI-naïve | 80% | 26.2 months | [3][5][6] |

| Prior Crizotinib Only | 69% | 9.0 months | [3][5][6] |

| Prior Crizotinib and a Second-Generation ALK TKI | - | 1.9 months | [3][5] |

| Overall (evaluable patients) | 60% | 9.2 months | [3][5][6] |

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase.

-

Reagents and Materials: Purified recombinant ALK and MET kinase domains, ATP, appropriate kinase-specific peptide substrate, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and this compound at various concentrations.

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound are pre-incubated in the assay buffer in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence/Luminescence-Based Assays: Employing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ATP detection.

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT/XTT Assay)

Cell-based assays are essential to assess the effect of an inhibitor on cancer cells.

-

Cell Culture: ALK-positive or MET-amplified cancer cell lines (e.g., H3122) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

The plates are incubated for a period of 48-72 hours.

-

-

Measurement of Cell Viability:

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

-

Metabolically active cells reduce the tetrazolium salt to a colored formazan product.

-

The formazan is solubilized (for MTT) and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are then determined from the dose-response curves.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of the inhibitor.

-

Cell Lysis: Cancer cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of ALK, MET, and downstream signaling proteins (e.g., AKT, ERK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-